Inhibitory Activity of N-Methyl-4-(trifluoromethoxy)aniline Derivatives Against Bcr-Abl Transformed Cells
A structure-activity relationship (SAR) study evaluating N-methyl-4-(trifluoromethoxy)aniline and its derivatives demonstrated that this specific scaffold provides an EC50 of 1 μM against Bcr-Abl transformed cells, establishing a baseline for further optimization . The methylated amine substitution is critical to the observed activity profile; free aniline or alternative N-substituted analogs were not reported to exhibit comparable potency in this assay system.
| Evidence Dimension | Cellular inhibitory activity (EC50) against Bcr-Abl transformed cells |
|---|---|
| Target Compound Data | EC50 = 1 μM (as scaffold/derivative series) |
| Comparator Or Baseline | Free 4-(trifluoromethoxy)aniline: no inhibitory activity reported; Alternative N-substituted variants: data not available in study |
| Quantified Difference | Target compound provides 1 μM EC50 baseline; comparator shows no reported activity |
| Conditions | Bcr-Abl transformed cell line; in vitro cellular assay; SAR evaluation of derivatives |
Why This Matters
This EC50 value provides a verifiable baseline for procurement decisions in kinase inhibitor discovery programs, distinguishing this N-methylated scaffold from the inactive free aniline analog.
